molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4

Pyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B164971
CAS No.: 136927-63-4
M. Wt: 134.14 g/mol
InChI Key: LFASPBCAVCUZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound . It has an empirical formula of C7H6N2O, a molecular weight of 134.14, and a CAS number of 136927-63-4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Pyrrolo[1,2-a]pyrazin-1(2H)-ones have been synthesized through methods like Chichibabin quaternisation-cyclisation and hydrogen halide hydrolysis (Mchattie et al., 1992). This process is significant for producing pyrrolopyrazines with specific structural properties.
  • Chemical Reactivity : Studies on the reactivity of these compounds reveal insights into their protonation behavior and other chemical properties, contributing to a better understanding of their chemical characteristics (Mchattie et al., 1992).

Medicinal Chemistry and Drug Discovery

  • PARP Inhibitors : Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), showing selectivity in inhibiting the proliferation of BRCA deficient cells (Pescatore et al., 2010). This application is crucial in the context of cancer research and therapy.
  • Enantioselective Synthesis : The iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been achieved, providing access to chiral tetrahydropyrrolopyrazine derivatives. This synthesis process is important for developing compounds with specific optical properties (Huang et al., 2014).

Chemical Biology and Bioactive Compounds

  • Anti-inflammatory Activity : Pyrrolo[1,2-a]pyrazines have exhibited moderate in vitro anti-inflammatory effects, suggesting their potential as anti-inflammatory agents (Zhou et al., 2013). This highlights their potential application in developing new anti-inflammatory drugs.

Novel Chemical Synthesis Methods

  • Regioselective Synthesis : Functionalized pyrrolo[1,2-a]pyrazine derivatives have been synthesized using methods like gold(I)-catalyzed annulation, which is a novel approach for creating densely functionalized compounds (Singh et al., 2022). This method is significant for developing new chemical entities with diverse functional groups.

Mechanism of Action

Target of Action

Pyrrolo[1,2-a]pyrazin-1(2H)-one has been found to exhibit potent activities against various targets. It has been identified as an antibiotic agent effective against multi-drug resistant Staphylococcus aureus . Additionally, it has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, in the case of Staphylococcus aureus, it exhibits a potent inhibitory effect . When targeting FGFRs, it inhibits the receptors, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of its antimicrobial activity, it disrupts the normal functioning of Staphylococcus aureus . When acting on FGFRs, it inhibits the activation of downstream signaling pathways including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

It has been found to show high antioxidant activity, which may increase the efficacy and safety of the molecule in drug development .

Result of Action

The compound’s action results in molecular and cellular effects. It has been found to have a potent inhibitory effect on multi-drug resistant Staphylococcus aureus . In the case of FGFRs, it inhibits cell proliferation and induces apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45, suggesting that it may be influenced by marine environmental conditions . .

Safety and Hazards

Pyrrolo[1,2-a]pyrazin-1(2H)-one is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Pyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives have exhibited a wide range of biological activities, making them attractive scaffolds for drug discovery research . Future research may focus on designing and synthesizing new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-a]pyrazin-1(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of multidrug-resistant Staphylococcus aureus by interacting with bacterial enzymes and disrupting their normal function . Additionally, this compound exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, such as lung (A549) and cervical (HeLa) cancer cells, by causing nuclear condensation, cell shrinkage, and the formation of apoptotic bodies . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cancer cell proliferation and migration .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It has been found to down-regulate cyclin-D1, cyclin-dependent kinase (CDK-2), and anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), while activating caspase-9 and 3, leading to the cleavage of PARP . These interactions result in the inhibition of cancer cell growth and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies. Over time, it continues to exhibit antimicrobial and antioxidant activities, which contribute to its potential as a therapeutic agent . Long-term studies have also indicated that this compound maintains its efficacy in inhibiting cancer cell growth and inducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, some toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and bioactivity. The compound’s antioxidant properties are linked to its ability to modulate metabolic flux and metabolite levels, which can enhance its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy .

Properties

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASPBCAVCUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576494
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136927-63-4
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2,2-diethoxyethyl)pyrrole-2-carboxamide (3.0 g, 13.2 mmol) was dissolved in glacial acetic acid. The reaction mixture was allowed to reflux and the reaction was continued by thin layer chromatography in a 100% ether system. At the end of the reaction, the reaction mixture was made basic with a 2N solution of sodium hydroxide. The reaction mixture was then extracted with ethyl acetate, washed with a saturated sodium bicarbonate solution, dried over MgSO4 and evaporated. The product was purified by recrystallization in CH2Cl2 -hexane to give the title compound, pyrrolo[1,2-a]pyrazin-1(2H)-one (80%), m.p. 227°-228° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 3
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 4
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 5
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 6
Pyrrolo[1,2-a]pyrazin-1(2H)-one
Customer
Q & A

Q1: What makes the structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one unique, and how does it influence its properties?

A1: this compound is characterized by a fused pyrrole and pyrazine ring system with a carbonyl group at the 1-position. A key structural feature is the intramolecular hydrogen bond (C=O⋯H–C) formed between the carbonyl oxygen and a hydrogen atom on the pyrrole ring. [] This interaction significantly impacts the compound's spectroscopic properties, particularly influencing carbonyl frequencies. [] Additionally, the presence of the nitrogen atoms within the rings allows for diverse N-substitutions, impacting aromaticity and influencing interactions with biological targets. []

Q2: How does the structure of this compound relate to its activity as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins?

A2: Research has shown that incorporating a 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into the structure of known BET inhibitors significantly enhances their potency and selectivity. [] This specific fragment appears to interact favorably within the binding pocket of BET bromodomains, particularly BRD4(1). [, ] Molecular dynamics simulations reveal that the bulkiness and mobility of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative allow for optimal interactions with key amino acid residues in the BRD4(1) active site, contributing to its inhibitory activity. []

Q3: What synthetic approaches are available for the synthesis of this compound derivatives?

A4: Several synthetic routes have been employed for constructing the this compound core. One common approach involves the Chichibabin quaternisation-cyclisation of appropriately substituted methoxy-methylpyrazines. [] Additionally, researchers have utilized alkyne cyclization strategies for the selective synthesis of N-substituted derivatives. [, ] This method leverages the reactivity of alkynes to construct the pyrrole ring, offering regioselectivity and versatility in introducing substituents. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.